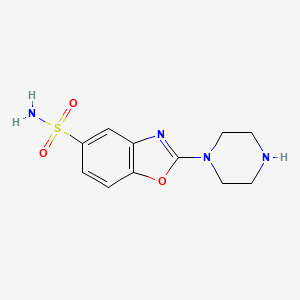

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

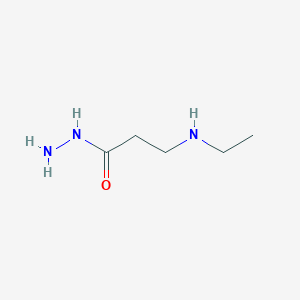

The compound (3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized and characterized, suggesting that the compound of interest may share some synthetic routes and properties with these analogs .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives involves the condensation of hydrazides with glycine using polyphosphoric acid as a condensing agent. This method has been shown to be high yielding and efficient for producing compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine . It is plausible that a similar synthetic route could be employed for the synthesis of (3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine, with the appropriate thiophene-containing starting materials.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is typically characterized using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry . These methods provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring. For the compound , similar analytical techniques would likely be used to confirm the structure and to elucidate the position of the thiophen-2-ylmethyl group on the oxadiazole ring.

Chemical Reactions Analysis

The oxadiazole ring is a versatile moiety that can participate in various chemical reactions. The papers provided do not detail specific reactions for the compounds synthesized, but it is known that oxadiazoles can undergo nucleophilic substitution reactions, cycloadditions, and can act as ligands in coordination chemistry . The thiophen-2-ylmethyl group in the compound of interest may also influence its reactivity, potentially offering sites for electrophilic aromatic substitution or cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's melting point, solubility, and stability. The spectroscopic characterization techniques mentioned earlier are also used to determine these properties . For the specific compound of interest, one would expect similar properties to those of the related compounds, with any differences being attributable to the unique thiophen-2-ylmethyl substitution.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-5-8-10-7(11-12-8)4-6-2-1-3-13-6/h1-3H,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUKSEFNZNMJAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NOC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)